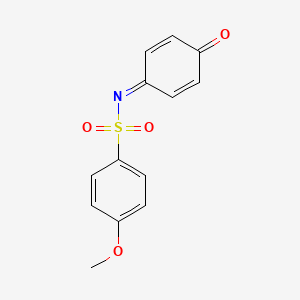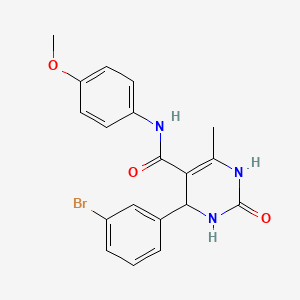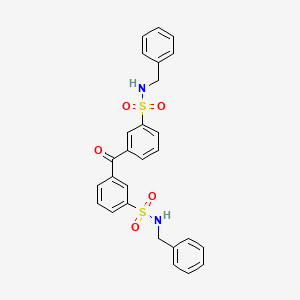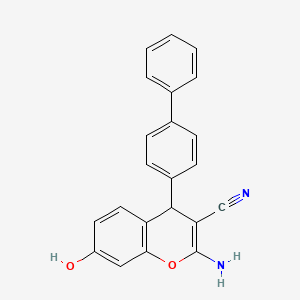![molecular formula C16H15BrClNO2S B5071178 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and invasion of cancer cells, reduce inflammation, and inhibit the replication of viruses. The compound has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide in lab experiments is its specificity. The compound has been found to selectively target certain enzymes and pathways, making it a valuable tool for studying specific biological processes. However, one limitation of the compound is its potential toxicity. It is important to use the compound at appropriate concentrations and to take appropriate safety precautions when handling it.
Direcciones Futuras
There are many potential future directions for research on 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Another potential direction is the investigation of the compound's effects on other biological processes, such as neurodegenerative diseases and metabolic disorders. Additionally, the compound could be used as a tool for studying the role of MMPs and other enzymes in various biological processes.
Métodos De Síntesis
The synthesis of 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 3-bromobenzyl chloride with sodium thioacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(3-bromobenzyl)thio]acetate, which is then reacted with 3-chloro-4-methoxyaniline in the presence of an acid catalyst such as hydrochloric acid to yield 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively used in scientific research as a tool for studying a range of biological processes. It has been found to be particularly useful in the study of cancer, inflammation, and infectious diseases. The compound has been used to investigate the mechanisms of action of various drugs and to identify potential drug targets.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S/c1-21-15-6-5-13(8-14(15)18)19-16(20)10-22-9-11-3-2-4-12(17)7-11/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVJKCNJUYPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5071099.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5071101.png)
![5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5071111.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5071112.png)

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5071136.png)


![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071163.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-[(2,5-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5071187.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)

![5-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5071207.png)